molecular formula C13H20N2O B1476831 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline CAS No. 2098103-20-7

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline

Cat. No.: B1476831
CAS No.: 2098103-20-7
M. Wt: 220.31 g/mol
InChI Key: DUKWQSUIJAYQMQ-UHFFFAOYSA-N
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Description

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a versatile building block for the synthesis of novel biologically active molecules. This compound features two key structural motifs: an aniline group and a pyrrolidine ring substituted with an ethoxymethyl side chain. The pyrrolidine ring is a saturated nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of human diseases . Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space and can positively influence a molecule's solubility and metabolic profile . Furthermore, the stereogenicity of the pyrrolidine carbons is a critical design element, as different stereoisomers can lead to vastly different biological profiles due to enantioselective binding to protein targets . The aniline (aminophenyl) group serves as a classic handle for further chemical modification, enabling its incorporation into larger, more complex molecular architectures. Compounds containing an aminophenyl-pyrrolidine scaffold are frequently explored as precursors in the synthesis of various pharmaceutical agents . Researchers value this specific reagent for designing and creating new chemical entities (NCEs) in high-throughput synthesis and for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-10-13-4-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWQSUIJAYQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline typically involves:

  • Formation of the pyrrolidine ring substituted at the 2-position with an ethoxymethyl group.
  • Introduction or coupling of the pyrrolidin-1-yl substituent onto the aniline ring at the 4-position.

This can be achieved through alkylation, reductive amination, or palladium-catalyzed cross-coupling reactions, depending on the starting materials and desired reaction conditions.

Alkylation and Reductive Amination Approaches

A common approach involves the alkylation of 4-aminopyrrolidine derivatives or aniline derivatives with ethoxymethyl-containing alkylating agents.

  • Alkylation of Pyrrolidine Nitrogen: Starting from 4-(pyrrolidin-1-yl)aniline, the ethoxymethyl group can be introduced by reaction with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions, often in polar aprotic solvents such as dichloromethane or ethanol.

  • Reductive Amination: Alternatively, 4-(pyrrolidin-1-yl)aniline can be reacted with an aldehyde bearing the ethoxy group (e.g., ethoxyacetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to form the ethoxymethyl-substituted pyrrolidine ring.

Palladium-Catalyzed C–N Cross-Coupling

Palladium-catalyzed amination reactions are widely used to form C–N bonds in aromatic amines and their derivatives, including pyrrolidine-substituted anilines.

  • Catalyst and Ligand: Pd catalysts such as Pd2(dba)3 combined with bidentate phosphine ligands (e.g., XantPhos) facilitate coupling between aryl halides and amines.

  • Reaction Conditions: Typical conditions involve heating in toluene or other organic solvents at elevated temperatures (around 100–110 °C) with bases such as potassium carbonate or sodium tert-butoxide.

  • Application: In the case of this compound, the pyrrolidin-1-yl group bearing the ethoxymethyl substituent can be introduced via Pd-catalyzed amination of 4-halogenated anilines with the corresponding substituted pyrrolidine amine.

Reduction of Nitro Precursors

Another preparative route involves reduction of nitro-substituted precursors to the corresponding anilines:

  • Catalytic Hydrogenation: Nitro precursors such as 4-(2-(ethoxymethyl)pyrrolidin-1-yl)nitrobenzene can be reduced using palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol at room temperature or mild heating, typically yielding the aniline in high yields (up to 85%).

  • Chemical Reduction: Sodium dithionite in aqueous ammonium hydroxide or iron powder with ammonium chloride in ethanol/water mixtures can also reduce nitro groups efficiently with yields ranging from 59% to 80%.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Alkylation of pyrrolidine N Ethoxymethyl halide, base, reflux in EtOH/DCM Not specified Direct alkylation on pyrrolidine nitrogen
Reductive amination Ethoxyacetaldehyde, NaBH(OAc)3 or NaBH3CN Not specified Mild conditions, selective for secondary amines
Pd-catalyzed C–N coupling Pd2(dba)3, XantPhos, base (K2CO3 or NaOtBu), toluene, 110 °C 75–94 (typical for similar compounds) Efficient for aryl amination; requires halogenated aryl precursors
Catalytic hydrogenation of nitro precursor Pd/C, H2, ethanol, 20 °C, 9 h ~85 High yield, mild conditions, widely used for aniline synthesis
Chemical reduction of nitro Sodium dithionite/NH4OH or Fe/NH4Cl, reflux 59–80 Alternative to catalytic hydrogenation

Detailed Research Findings

  • The alkylation and reductive amination methods allow for selective introduction of the ethoxymethyl group on the pyrrolidine ring nitrogen, which is critical for the biological and chemical properties of the final compound.

  • Pd-catalyzed cross-coupling reactions have been extensively reviewed and are considered state-of-the-art for synthesizing complex aniline derivatives, providing high yields and functional group tolerance.

  • Reduction of nitro precursors to anilines remains a robust and scalable approach, with catalytic hydrogenation preferred for its cleaner reaction profile and higher yields compared to chemical reductions.

  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect the yield and purity of this compound, necessitating optimization for industrial or laboratory scale synthesis.

Notes on Purification and Characterization

  • Products are typically purified by silica gel chromatography or recrystallization after reaction completion.

  • Characterization includes NMR, LC-MS, and HPLC to confirm molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: N-oxides, quinones, and other oxidized derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific application .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline and its analogs:

Compound Name CAS Number Molecular Formula Structural Features Biological Activity Key Differences
This compound Not Provided C13H20N2O Pyrrolidine + ethoxymethyl linker Potential kinase/receptor modulation Reference compound with ethoxymethyl-pyrrolidine
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline 50609-01-3 C12H17N2O Pyrrolidine + ethoxy linker (no methyl group) Estrogen receptor ligands Shorter linker; lacks methyl group in ethoxymethyl
4-(2-Piperidin-1-ylethoxy)aniline - C13H20N2O Piperidine (6-membered ring) + ethoxy linker Calcium channel inhibition Larger ring size increases steric hindrance
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)aniline 837421-94-0 C12H17FN2O Fluorine substituent + pyrrolidinyl ethoxy Improved metabolic stability Fluorine enhances polarity and electron-withdrawing effects
4-(Piperidin-1-ylsulfonyl)aniline 6336-68-1 C11H16N2O2S Sulfonyl group replaces ethoxymethyl Unknown (often used in kinase inhibitors) Sulfonyl group increases polarity and hydrogen-bonding capacity
4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline 1395031-65-8 C11H13F3N2 Trifluoromethyl-pyrrolidine Anticancer potential (KV10.1 inhibition) CF3 group enhances lipophilicity and binding affinity

Physicochemical Properties

  • Target Compound : Predicted pKa ~7.89 (amine), moderate lipophilicity due to ethoxymethyl group .
  • Piperidine Analog : Larger molar mass (220.31 vs. 230.23) and higher basicity due to piperidine’s six-membered ring .

Key Advantages and Limitations

  • Target Compound : Ethoxymethyl group balances lipophilicity and solubility but may introduce metabolic instability.
  • Fluorinated Analogs : Improved pharmacokinetics but require complex synthesis .
  • Sulfonyl Analogs : Enhanced polarity aids solubility but reduces membrane permeability .

Biological Activity

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxymethyl group attached to a pyrrolidine ring and an aniline moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The ethoxymethyl group enhances binding affinity, allowing the compound to modulate the activity of these targets effectively. It may act as an agonist , antagonist , or inhibitor , depending on the specific biological context.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its potential effectiveness against bacterial strains, contributing to the ongoing search for new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in several cancer cell lines, including murine leukemia and human colon cancer cells. The mechanism appears to involve induction of apoptosis and modulation of key signaling pathways involved in cell growth and survival .

Case Studies

  • Antitumor Activity : A study reported that derivatives similar to this compound displayed significant cytotoxicity against the P388 murine leukemia cell line, indicating potential for further development as an anticancer agent .
  • Antibacterial Efficacy : Another investigation highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential role in combating antibiotic resistance .

Biochemical Interactions

The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics when used in therapeutic contexts. Additionally, it modulates signaling proteins, impacting cellular processes such as metabolism and gene expression.

Summary of Biological Activities

Activity Effect Target Pathway
AntimicrobialEffective against MRSABacterial cell wall synthesis
AnticancerInduces apoptosisCell cycle regulation
Enzyme InteractionModulates cytochrome P450Drug metabolism

Applications in Research and Industry

This compound is utilized in various fields:

  • Medicinal Chemistry : As a scaffold for developing new pharmaceuticals targeting neurological disorders and cancer.
  • Material Science : In the synthesis of advanced materials, including polymers.
  • Biological Studies : For biochemical assays to explore interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyrrolidine derivatives with functionalized aniline precursors. For example, nitro group reduction (e.g., using Pd/C with H₂ gas ) can yield the aniline moiety. Ethoxymethyl substitution may require alkylation of pyrrolidine intermediates under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes screening reducing agents (e.g., NaBH₄ vs. LiAlH₄ ) and reaction temperatures to minimize side products. Monitoring via TLC or HPLC is critical for intermediate purity.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and pyrrolidine/ethoxymethyl groups (δ 1.2–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (see CCDC-2100572 protocols ).

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should assess:

  • Oxidative Degradation : Expose to air/light and monitor via UV-Vis for quinone formation .
  • pH Sensitivity : Test solubility and decomposition in acidic (pH 2–4) vs. basic (pH 8–10) buffers.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

  • Methodological Answer :

  • Reactivity : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Spectroscopy : Simulate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods; compare with experimental data to refine computational models .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) to explain crystal packing behavior .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR with alternative techniques (e.g., IR for functional groups; XRD for bond angles).
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • Dynamic Effects : Account for conformational flexibility (e.g., pyrrolidine ring puckering) via variable-temperature NMR .

Q. What experimental design strategies are effective for optimizing catalytic reactions involving this compound?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to screen variables:

  • Catalyst Load : Vary Pd/C (0.5–5 mol%) in coupling reactions .
  • Solvent Polarity : Test DMF vs. THF for solubility/reactivity trade-offs.
  • Reaction Time/Temperature : Use Arrhenius plots to balance yield vs. side reactions .
    • Statistical Analysis : Employ ANOVA to identify significant factors and interactions .

Q. How does the ethoxymethyl group influence the compound’s electronic and steric properties in coordination chemistry?

  • Methodological Answer :

  • Electron Density : Use Hammett constants (σ) to quantify electron-donating effects of the ethoxymethyl group.
  • Steric Maps : Generate Tolman cone angles to assess ligand bulk in metal complexes.
  • Spectrochemical Series : Compare UV-Vis absorption shifts in Co(II)/Ni(II) complexes to rank ligand field strength .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Reactant of Route 2
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.